molecular formula C16H18O5 B1615006 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS No. 23116-94-1

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Cat. No. B1615006
Key on ui cas rn: 23116-94-1
M. Wt: 290.31 g/mol
InChI Key: OSXPDVOEVXVYKC-UHFFFAOYSA-N
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Patent
US03987061

Procedure details

A vigorously agitated mixture of 220 grams (2 gram-mols) of catechol, 2000 ml. of water, 80 grams (2 gram-mols) of sodium hydroxide and 143 grams (1 grammol) of bis(beta-chloroethyl)ether is reacted at reflux at 102°-103°C. for 16 hours under nitrogen. It is then acidified with concentrated hydrochloric acid. When unreacted bis(2-chloroethyl)ether and 1000 ml. of water have been removed by distillation, the mixture separates into two layers. The organic layer is recovered and treated with 700 ml. of methanol and chilled with ice water. The crystals that subsequently form are filtered off, washed with cold methanol, and dried. The 2,2'-(oxydiethylenedioxy)-diphenol product, 67 to 74 grams (23 to 25.5% yield), melts at 85°C. and analyzes as follows (a typical example.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
143 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-:9].[Na+].Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl.Cl>O>[O:14]([CH2:15][CH2:16][O:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:3][C:1]=1[OH:2])[CH2:13][CH2:12][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCCl
Step Four
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
143 g
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux at 102°-103°C. for 16 hours under nitrogen
Duration
16 h
CUSTOM
Type
CUSTOM
Details
of water have been removed by distillation
CUSTOM
Type
CUSTOM
Details
The organic layer is recovered
ADDITION
Type
ADDITION
Details
treated with 700 ml
TEMPERATURE
Type
TEMPERATURE
Details
of methanol and chilled with ice water
FILTRATION
Type
FILTRATION
Details
The crystals that subsequently form are filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O(CCOC1=C(C=CC=C1)O)CCOC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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